3-Fluoro-4-nitrobenzenesulfonyl chloride

Catalog No.
S734880
CAS No.
86156-93-6
M.F
C6H3ClFNO4S
M. Wt
239.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Fluoro-4-nitrobenzenesulfonyl chloride

CAS Number

86156-93-6

Product Name

3-Fluoro-4-nitrobenzenesulfonyl chloride

IUPAC Name

3-fluoro-4-nitrobenzenesulfonyl chloride

Molecular Formula

C6H3ClFNO4S

Molecular Weight

239.61 g/mol

InChI

InChI=1S/C6H3ClFNO4S/c7-14(12,13)4-1-2-6(9(10)11)5(8)3-4/h1-3H

InChI Key

AAWFUSFNPBRQDE-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1S(=O)(=O)Cl)F)[N+](=O)[O-]

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)Cl)F)[N+](=O)[O-]

The exact mass of the compound 3-Fluoro-4-nitrobenzenesulfonyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Fluoro-4-nitrobenzenesulfonyl chloride is an aromatic sulfonyl chloride used as a key intermediate in the synthesis of complex organic molecules, particularly sulfonamides. The presence of both a nitro group and a fluorine atom strongly activates the sulfonyl chloride group toward nucleophilic substitution by amines. This dual activation makes it a specialized building block for applications in medicinal chemistry and materials science where precise control over electronic properties and reactivity is required.

Procurement Fit

Type: Aryl sulfonyl chloride building block
Key features: 3-fluoro-4-nitro substitution; electrophilic reactivity; orthogonal cross-coupling capability
Workflow fit: Sulfonamide synthesis, iterative polyaryl construction, polymer modification

Substituting 3-Fluoro-4-nitrobenzenesulfonyl chloride with its non-fluorinated analog, 4-nitrobenzenesulfonyl chloride, is frequently unviable for two critical reasons. First, the fluorine atom is often an indispensable part of the final molecule's design, crucial for enhancing biological activity through improved target binding affinity, metabolic stability, or membrane permeation. Second, the strong electron-withdrawing nature of fluorine enhances the reactivity of the sulfonyl chloride group, meaning that process conditions such as reaction time, temperature, and catalysts are not directly interchangeable with the less reactive, non-fluorinated counterpart.

Substitution Risk

Target reagent
  • 3-fluoro-4-nitro substitution pattern provides defined electronic profile
  • Optimized in established synthetic sequences
Generic alternatives
  • ! Non-fluorinated analogs may alter reaction kinetics and reduce yields
  • ! Absence of 3-fluoro may destabilize intermediates and cause pathway failure
  • ! 3-chloro derivatives differ in steric/electronic profile, limiting direct substitution

Enhanced Precursor Reactivity for More Efficient Chemical Processing

The fluorine atom, positioned ortho to the sulfonyl chloride group, provides a strong inductive electron-withdrawing effect. Based on established principles of nucleophilic aromatic substitution (SNAr) in analogous systems, this significantly increases the electrophilicity of the sulfur atom. For example, in halo-nitrobenzonitriles, the fluoro-substituted analog is substantially more reactive than the chloro-analog. This heightened reactivity in 3-fluoro-4-nitrobenzenesulfonyl chloride is predicted to enable milder reaction conditions, reduce reaction times, and potentially increase yields in sulfonamide synthesis compared to its non-fluorinated counterpart, 4-nitrobenzenesulfonyl chloride.

Evidence DimensionReactivity in Nucleophilic Substitution (by Analogy)
Target Compound DataHigher reactivity predicted due to the strong inductive effect of the ortho-fluoro group.
Comparator Or Baseline4-Nitrobenzenesulfonyl chloride (possesses baseline reactivity from the nitro group alone).
Quantified DifferenceDirect kinetic data is unavailable in the literature, but a significant rate enhancement is expected based on analogous systems.
ConditionsSulfonamide formation via nucleophilic attack of an amine on the sulfonyl chloride group.

This enables more efficient and cost-effective synthesis by potentially lowering energy costs, reducing processing times, and minimizing the need for harsh reagents or catalysts.

Melting/Boiling Point
Data to verify
mp 45–48°C (vs 66–70°C); bp 126°C at 0.25 mmHg (vs 205–207°C at 10 mmHg for non-fluorinated analog)
May support purification protocol selection
Supplier-reported data; verify under process conditions

Enables Synthesis of Fluorinated Pharmacophores with Superior Biological Properties

The strategic incorporation of fluorine is a proven method in drug design to enhance pharmacokinetic and pharmacodynamic properties. Fluorine can increase metabolic stability, improve cell penetration, and strengthen binding affinity to target proteins. For example, in the development of fluoroquinolone antibacterials, a fluorine atom at the C-6 position was found to improve DNA gyrase-complex binding by 2- to 17-fold compared to non-fluorinated derivatives. Procuring 3-fluoro-4-nitrobenzenesulfonyl chloride provides the essential chemical architecture to introduce these fluorine-driven advantages into a final drug candidate, an outcome that cannot be achieved with a non-fluorinated precursor.

Evidence DimensionEnhancement of Downstream Biological Activity
Target Compound DataServes as a precursor to fluorinated sulfonamides with potential for enhanced potency and metabolic stability.
Comparator Or Baseline4-Nitrobenzenesulfonyl chloride, which yields non-fluorinated analogs lacking these specific property enhancements.
Quantified Difference2- to 17-fold improvement in gyrase-complex binding for fluorinated quinolones vs. non-fluorinated parents.
ConditionsEnzyme inhibition assays for antibacterial drug candidates.

For developing high-value therapeutics where fluorine is critical to the mechanism of action or patentability, this specific precursor is non-negotiable.

Hydrolytic Stability (k)
Class-level inference
Estimated decrease 2–5× vs non-fluorinated analog
May support broader aqueous reaction scope
Hammett-derived estimate; experimental confirmation recommended
¹H NMR Fingerprint
Reported
δ 7.89 (d, J=9.33 Hz), 7.92 (dd, J=10.23, 1.81 Hz) with ³JHF/⁴JHF coupling; distinct from simple multiplet of non-fluorinated analog
Enables unambiguous identity verification
400 MHz, DMSO-d₆; confirm with lot-specific spectrum
Cross-Coupling Efficiency
Class-level inference
Synthetic steps reduced from 4–6 to 2–3 for polyaryl targets
May accelerate complex molecule assembly
Palladium-catalyzed context; verify in target substrate

Core Building Block for Novel Kinase Inhibitors and Patented Therapeutics

This compound is the right choice for synthetic campaigns targeting novel kinase inhibitors or other patented therapeutics where a 3-fluoro-4-aminophenylsulfonamide moiety (after reduction of the nitro group) is a required pharmacophore. The fluorine atom is often critical for achieving high potency and favorable drug metabolism properties, making substitution with a non-fluorinated analog scientifically unviable.

Process Optimization for Challenging Sulfonamide Couplings

In syntheses where the amine nucleophile is sterically hindered or has low reactivity, the enhanced electrophilicity of 3-fluoro-4-nitrobenzenesulfonyl chloride makes it a preferred reagent. Its higher predicted reactivity can lead to successful product formation under milder conditions where less activated sulfonyl chlorides like 4-nitrobenzenesulfonyl chloride may fail or require forcing conditions that compromise the stability of other functional groups.

Development of Focused Compound Libraries for Drug Discovery

This reagent is ideal for creating focused chemical libraries for structure-activity relationship (SAR) studies. By synthesizing a series of sulfonamides from this precursor, researchers can systematically probe the impact of the unique electronic and steric environment provided by the 3-fluoro-4-nitrophenyl group, offering a direct comparison to libraries built from its non-fluorinated or isomeric counterparts.

Application Fit Matrix

Application
Selection Property
Validation Focus
Fluorinated sulfonamide research
Electrophilic sulfonylation reagent
Reactivity and product stability under library conditions
Iterative polyaryl synthesis
Orthogonal reactivity as sulfonyl chloride
Selectivity and sequence efficiency in cross-coupling
Functional polymer modification
Hydrolytic stability and fluorinated moiety
Long-term material stability and surface property alteration

XLogP3

1.9

GHS Hazard Statements

Aggregated GHS information provided by 7 companies from 2 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

3-Fluoro-4-nitrobenzenesulfonyl chloride

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